molecular formula C4H4N4O4 B3060975 1H-Imidazole, 2-methyl-1,4-dinitro- CAS No. 19182-82-2

1H-Imidazole, 2-methyl-1,4-dinitro-

Cat. No.: B3060975
CAS No.: 19182-82-2
M. Wt: 172.1 g/mol
InChI Key: BVFZUJRMDAZULW-UHFFFAOYSA-N
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Description

Polynitrated imidazoles represent a significant class of compounds in chemical research, characterized by an imidazole (B134444) ring substituted with multiple nitro groups. This structural feature imparts unique chemical and physical properties, leading to a wide array of applications.

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental structural motif in chemistry and biology. nih.govresearchgate.net Its presence in essential biological molecules, such as the amino acid histidine and the hormone histamine, underscores its biological importance. researchgate.netwikipedia.org In advanced chemical sciences, the imidazole scaffold is highly valued for several reasons:

Versatility in Synthesis: The imidazole ring can be readily functionalized, allowing for the synthesis of a vast library of derivatives with tailored properties. biomedpharmajournal.orgresearchgate.net

Coordination Chemistry: Imidazole and its derivatives are excellent ligands for a variety of metal ions, forming stable complexes with applications in catalysis and materials science. wikipedia.org

Pharmacological Importance: The imidazole nucleus is a common feature in many pharmaceuticals, exhibiting a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. nih.govmdpi.com Its ability to engage in various biological interactions is attributed to its electronic characteristics and hydrogen-bonding capabilities. nih.gov

Materials Science: Imidazole-based compounds are utilized in the development of ionic liquids, polymers, and energetic materials. wikipedia.orgchemicalbook.com Polybenzimidazole, for instance, is a high-performance polymer known for its thermal stability. chemicalbook.com

The unique properties of the imidazole scaffold, including its aromaticity, basicity, and ability to act as a hydrogen bond donor and acceptor, make it a privileged structure in the design of new functional molecules. researchgate.netresearchgate.net

Nitroimidazoles are a subclass of imidazoles where the ring is substituted with one or more nitro groups. wikipedia.org The position of the nitro group on the imidazole ring—typically at the C2, C4, or C5 position—significantly influences the compound's properties and reactivity. researchgate.net

Historically, nitroimidazoles have been extensively researched for their therapeutic applications. The discovery of azomycin (B20884) (2-nitroimidazole) as a natural product with antibacterial activity spurred the development of numerous synthetic analogs, leading to life-saving drugs. nih.gov This class of compounds is particularly effective against anaerobic bacteria and protozoan parasites. wikipedia.org The mechanism of action often involves the reduction of the nitro group within hypoxic cells to generate reactive radicals that damage cellular macromolecules. nih.gov

Beyond their medicinal uses, nitroimidazoles, especially polynitrated derivatives, are of growing interest in the field of energetic materials. arkat-usa.orgresearchgate.net The presence of multiple nitro groups, which act as oxidizers, and the nitrogen-rich imidazole ring, which serves as a fuel, can result in compounds with high energy density and good thermal stability. researchgate.netmdpi.com

1H-Imidazole, 2-methyl-1,4-dinitro- is a specific polynitrated imidazole derivative that has garnered academic interest primarily as a synthetic intermediate. It belongs to the family of 1,4-dinitro-1H-imidazoles, which are noted for their potential in the development of novel high-energy materials and as precursors for other complex heterocyclic systems. arkat-usa.org

The synthesis of 1H-Imidazole, 2-methyl-1,4-dinitro- can be achieved through the N-nitration of 2-methyl-4(5)-nitroimidazole. osti.gov This reaction highlights a common pathway to introduce a nitro group onto one of the nitrogen atoms of the imidazole ring.

Research on this compound often focuses on its chemical transformations. For instance, it is a precursor in the multi-step synthesis of other specifically labeled nitroimidazole derivatives. osti.gov Its chemical reactivity is characterized by the presence of two nitro groups, one attached to a nitrogen atom (N-nitro) and the other to a carbon atom (C-nitro), which imparts distinct chemical properties compared to its mononitrated counterparts.

Below is a data table summarizing some of the known properties of 1H-Imidazole, 2-methyl-1,4-dinitro-.

PropertyValue
Molecular FormulaC4H4N4O4
Molecular Weight172.099 g/mol
CAS Number19182-82-2
Synonyms2-methyl-1,4-dinitroimidazole, 1,4-dinitro-2-methyl-1H-imidazole

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1,4-dinitroimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O4/c1-3-5-4(7(9)10)2-6(3)8(11)12/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFZUJRMDAZULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454960
Record name 1H-Imidazole, 2-methyl-1,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19182-82-2
Record name 1H-Imidazole, 2-methyl-1,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1h Imidazole, 2 Methyl 1,4 Dinitro

Historical Context of Imidazole (B134444) Nitration Methodologies

The nitration of imidazole is a chemically complex process due to the nature of the imidazole ring. The presence of two nitrogen atoms makes the ring susceptible to protonation in acidic media, which deactivates it towards electrophilic substitution. Historically, the direct nitration of imidazole has been challenging, often leading to a mixture of regioisomers, primarily 4-nitroimidazole (B12731) and 5-nitroimidazole derivatives, with the 2-nitro derivative being particularly elusive under standard nitrating conditions. researchgate.netscientific.net

Early methods for the synthesis of nitroimidazoles often required harsh conditions and resulted in low yields. researchgate.net The development of nitroimidazole-based drugs spurred extensive research into more efficient and selective nitration techniques. A significant challenge has been controlling the position of nitration on the imidazole ring. For instance, nitration with fuming nitric acid in the presence of sulfuric acid or acetic anhydride (B1165640) typically yields 4-nitro or 5-nitro derivatives, but not the 2-nitro form. scientific.net Over the years, various strategies have been developed to overcome these challenges, including the use of protecting groups and alternative nitrating agents to achieve regioselectivity. The synthesis of polynitro-imidazoles, such as 1,4-dinitroimidazoles, presented further challenges, requiring specific precursors and reaction conditions to introduce nitro groups at both a nitrogen and a carbon atom. wikipedia.org The synthesis of 2-nitroimidazole (B3424786) was a significant breakthrough, initially achieved from 2-aminoimidazole through diazotization followed by nitration. lookchem.com

Precursor Synthesis and Functionalization Strategies

The synthesis of 1H-Imidazole, 2-methyl-1,4-dinitro- begins with the construction of the 2-methylimidazole (B133640) core, which is then functionalized with nitro groups.

The most common and established method for synthesizing the 2-methylimidazole skeleton is the Radziszewski reaction. This reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (acetaldehyde), and ammonia (B1221849). wikipedia.orgchemicalbook.com This one-pot synthesis, while having been developed long ago, is still widely used for the preparation of C-substituted imidazoles like 2-methylimidazole. wikipedia.org

Different variations of this method exist, with adjustments in reaction conditions and reagents to optimize the yield and purity of the 2-methylimidazole product. google.comgoogle.com For example, the reaction can be carried out using an aqueous solution of glyoxal, acetaldehyde, and ammonia, with the product being isolated through distillation. google.com

Table 1: Common Methods for 2-Methylimidazole Synthesis

Method Reactants Key Conditions Reference
Radziszewski Reaction Glyoxal, Acetaldehyde, Ammonia Condensation reaction wikipedia.orgchemicalbook.com
Modified Radziszewski 40% aq. Glyoxal, Acetaldehyde, 25% aq. Ammonia Reaction at 90-95°C for 3 hours google.com

The introduction of nitro groups at the 1- and 4-positions of the 2-methylimidazole ring is a critical step in the synthesis of the target compound. This process typically involves the nitration of a pre-existing 2-methyl-4-nitroimidazole precursor. The direct dinitration of 2-methylimidazole in a single step to achieve the 1,4-dinitro configuration is challenging due to the directing effects of the methyl group and the first nitro group.

The synthesis of 1,4-dinitro-1H-imidazoles often proceeds through the N-nitration of a C-nitroimidazole. wikipedia.org For the target compound, this would involve the nitration of 2-methyl-4(5)-nitroimidazole. This precursor is synthesized by the nitration of 2-methylimidazole. lookchem.comtsu.ru The subsequent introduction of a nitro group at the N1 position can be achieved using a strong nitrating agent. wikipedia.org

Direct Nitration Approaches and Their Variants

Direct nitration methods are commonly employed for the introduction of nitro groups onto the imidazole ring. The choice of nitrating agent and reaction conditions is crucial for controlling the regioselectivity and achieving the desired product.

A mixture of nitric acid and acetic anhydride is a frequently used nitrating system for imidazoles. This mixture generates acetyl nitrate (B79036), a potent electrophile. This method has been applied to the synthesis of 1,4-dinitro-1H-imidazoles from 4(5)-nitro-1H-imidazole. wikipedia.org For the synthesis of 1H-Imidazole, 2-methyl-1,4-dinitro-, a similar approach would be employed, starting with 2-methyl-4(5)-nitroimidazole. The reaction conditions, such as temperature and reaction time, must be carefully controlled to ensure the desired dinitration and to minimize the formation of byproducts. wikipedia.org

Nitration of 2-methylimidazole to 2-methyl-4(5)-nitroimidazole can also be achieved using a mixture of nitric and sulfuric acids. tsu.ru However, for the subsequent N-nitration, the nitric acid/acetic anhydride system is often preferred. wikipedia.org

Table 2: Nitration of 2-Methylimidazole to 2-Methyl-4(5)-nitroimidazole

Nitrating Agent Conditions Yield Reference
Nitric Acid / Sulfuric Acid Heating up to 130-132°C for 4 hours 63-66% tsu.ru
Nitric Acid / Sulfuric Acid Temperature not exceeding 30°C, stirred for 3 hours, then up to 40°C for 1 hour 55-91% tsu.ru
Ammonium Nitrate / Nitric Acid 65-97°C for 1.5-6 hours 76% tsu.ru

Achieving regioselectivity in the nitration of substituted imidazoles is a key aspect of synthesizing a specific isomer like 1H-Imidazole, 2-methyl-1,4-dinitro-. The presence of the methyl group at the 2-position influences the position of the initial C-nitration, directing it to the 4 or 5 position.

For the subsequent N-nitration to form the 1,4-dinitro product, the reaction conditions must be chosen to favor substitution at the N1 nitrogen. The alkylation of 2-methyl-5-nitro-1H-imidazole has been studied to understand the factors influencing regioselectivity. google.com While this study focused on alkylation, the principles of steric and electronic effects can be applied to understand the N-nitration process. The synthesis of 1-alkyl-4-nitro-1H-imidazoles has been achieved with total regioselectivity under specific conditions, highlighting the possibility of controlling the position of substitution on the imidazole ring. google.com The use of specific solvents and bases can influence the outcome of the reaction, favoring the formation of one regioisomer over another. google.com

Alternative and Advanced Synthetic Routes

Traditional synthetic routes often suffer from harsh conditions, low yields, and the formation of multiple by-products. To overcome these limitations, researchers have explored innovative methodologies for both the construction of the 2-methylimidazole core and the nitration process.

The Debus-Radziszewski reaction, first reported in 1858, is a classic multi-component reaction for synthesizing imidazoles from a 1,2-dicarbonyl, an aldehyde, and ammonia. wikipedia.orgscribd.comscribd.com The conventional method involves the condensation of glyoxal, an aldehyde, and two equivalents of ammonia in alcohol. scribd.com While fundamental, the reaction in its original form often results in poor yields and can be complicated by side reactions. scribd.comijprajournal.com

Modern modifications focus on improving yields and expanding the substrate scope. One significant adaptation involves replacing one equivalent of ammonia with a primary amine to produce N-substituted imidazoles. wikipedia.orgscribd.com For the synthesis of the 2-methylimidazole core, this would involve the reaction of glyoxal, acetaldehyde, and ammonia.

To enhance the efficiency of the condensation, various catalysts have been investigated. Research has shown that using catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in t-butanol can significantly improve yields, with reaction completion observed within 12 hours at 60–65℃. ijprajournal.com Other catalysts like lactic acid have also been used effectively in the synthesis of 2,4,5-trisubstituted imidazoles, demonstrating the potential for greener and more efficient catalytic systems. ijprajournal.com

The nitration of the imidazole ring is a critical step in the synthesis of 1H-Imidazole, 2-methyl-1,4-dinitro-. Traditional nitration relies on hazardous mixtures of concentrated nitric acid and sulfuric acid, which pose significant environmental and safety risks. gordon.edunih.gov In response, green chemistry principles have guided the development of safer and more sustainable nitration methods.

One promising approach is the use of alternative nitrating agents. Researchers have successfully employed reagents like calcium nitrate (Ca(NO₃)₂) in glacial acetic acid, which are considerably safer than mixed acids. gordon.edu The use of microwave irradiation in conjunction with these greener reagents can dramatically reduce reaction times and the amount of required materials, thereby minimizing waste. gordon.edu For instance, the nitration of phenolic compounds, a related electrophilic substitution, has been achieved in high yields in under 10 minutes using microwave-assisted synthesis with calcium nitrate. gordon.edu

Another green approach involves the use of Brønsted acidic ionic liquids, such as 3-methyl-1-sulfonic acid imidazolium (B1220033) chloride ([Msim]Cl), in combination with sodium nitrite (B80452) (NaNO₂). sharif.edu This system allows for the in situ generation of the nitrating species under mild, room-temperature conditions, offering high yields, short reaction times, and a reduction in chemical waste. sharif.edu The direct nitration of 4(5)-nitro-1H-imidazole has also been explored using "green nitration" techniques. arkat-usa.org

Continuous flow chemistry has emerged as a transformative technology for chemical synthesis, offering enhanced safety, efficiency, and scalability compared to traditional batch processing. researchgate.netscitube.ioyoutube.com The application of continuous flow methods to nitration processes is particularly advantageous due to the exothermic and potentially hazardous nature of these reactions. researchgate.net By using microreactors, the volume of hazardous materials present at any given time is significantly reduced, mitigating the risk of thermal runaway. scitube.ioyoutube.com

The synthesis of nitroimidazoles, such as the related compound 2-methyl-5-nitroimidazole (B138375), has been successfully demonstrated in a continuous-flow system. researchgate.net This process typically involves feeding the starting material and the nitrating agent (e.g., a mixture of nitric and sulfuric acids) into a microreactor where they mix and react under precisely controlled temperature and residence time. researchgate.net This approach not only enhances safety but also improves production efficiency. researchgate.net

Optimization of Reaction Conditions for Purity and Yield in 1H-Imidazole, 2-methyl-1,4-dinitro- Synthesis

Achieving high purity and yield is paramount in the synthesis of specialized chemical compounds. For the synthesis of dinitroimidazoles, optimization of reaction parameters such as temperature, reaction time, and reagent ratios is crucial.

Studies on the direct nitration of N-methylimidazole to produce 1-methyl-4,5-dinitro-1H-imidazole (MDNI), a structurally similar compound, provide valuable insights. sci-hub.boxresearchgate.net In one study, the optimal conditions for the nitration of N-methylimidazole were systematically investigated. The highest purity (96.3%) and yield (79%) were achieved at a reaction temperature of 110°C using a nitrating mixture of oleum (B3057394) (containing 50% SO₃) and 98% nitric acid in a 1:1 volume ratio. sci-hub.box The study highlighted that both purity and yield decreased at temperatures above or below this optimum. sci-hub.box

The optimization process involves a careful balance of multiple variables. The choice of solvent can also dramatically affect the reaction outcome. For instance, in the synthesis of certain substituted imidazoles, switching the solvent from options like water, acetonitrile (B52724), or DMF to refluxing ethanol (B145695) increased the product yield from as low as 10% to 82%. researchgate.net

The following tables summarize key findings from optimization studies on related imidazole nitration reactions, which can inform the synthesis of 1H-Imidazole, 2-methyl-1,4-dinitro-.

Table 1: Optimization of Reaction Temperature for MDNI Synthesis This table is based on data for the synthesis of 1-methyl-4,5-dinitro-1H-imidazole (MDNI).

Reaction Temperature (°C)Purity (%)Yield (%)
90~90~65
100~94~75
110 96.3 79
120~95~72
Data derived from graphical representations in an optimization study of MDNI synthesis. sci-hub.box

Table 2: Effect of Solvent on Imidazole Synthesis Yield This table illustrates the impact of solvent choice on a cyclo-condensation reaction to form imidazole derivatives.

SolventTemperatureYield (%)
WaterReflux10
AcetonitrileReflux13
Tetrahydrofuran (THF)Reflux15
MethanolReflux25
N,N-dimethylformamide (DMF)Reflux30
Ethanol Reflux 82
Data from a study on the synthesis of 1,2,5-trisubstituted imidazoles. researchgate.net

Reaction Mechanisms and Chemical Transformations of 1h Imidazole, 2 Methyl 1,4 Dinitro

Electrophilic Aromatic Substitution Pathways in Nitroimidazole Systems

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in organic chemistry where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The reactivity of the aromatic system towards electrophiles is significantly influenced by the nature of the substituents already present on the ring. wikipedia.org Activating groups increase the electron density of the ring, thereby enhancing the rate of electrophilic attack, while deactivating groups have the opposite effect. wikipedia.org

In the case of nitroimidazoles, the nitro group (NO2) is a strong electron-withdrawing group, which deactivates the imidazole (B134444) ring towards electrophilic attack. This deactivation makes electrophilic substitution reactions on nitroimidazoles challenging. However, under specific conditions, such as using a mixture of nitric acid and sulfuric acid, further nitration can occur. For instance, the nitration of 2,4(5)-dinitroimidazole with a mixture of 98% HNO3 and 98% H2SO4 can lead to the formation of 2,4,5-trinitroimidazole. icm.edu.pl

The position of substitution is directed by the existing substituents. For five-membered heterocyclic rings like imidazole, the presence of a heteroatom with a lone pair of electrons can stabilize the cationic intermediate formed during electrophilic attack. wikipedia.org However, the strong deactivating effect of the nitro groups in 1H-Imidazole, 2-methyl-1,4-dinitro- significantly influences the regioselectivity of any potential electrophilic substitution.

Nucleophilic Substitution Reactions of 1H-Imidazole, 2-methyl-1,4-dinitro-

In contrast to their deactivation towards electrophiles, nitroimidazoles are highly susceptible to nucleophilic attack. The electron-withdrawing nature of the nitro groups facilitates the addition of nucleophiles to the imidazole ring.

Nucleophilic Cine-Substitution Mechanisms

A notable reaction pathway for 1,4-dinitroimidazoles is cine-substitution. This type of nucleophilic substitution occurs at a position adjacent to the one bearing the leaving group. In the context of 1H-Imidazole, 2-methyl-1,4-dinitro-, studies have shown that it can react with nucleophiles, such as thiols (e.g., cysteine), via a cine-substitution mechanism. d-nb.info

The proposed mechanism involves the nucleophilic addition of the thiol to the C-5 position of the imidazole ring. This is followed by the elimination of the N1-nitro group as the leaving group and subsequent rearomatization of the ring. d-nb.info The presence of a methyl group at the C-5 position, as in 5-methyl-1,4-nitroimidazole (B12731), hinders this reaction, supporting the proposed mechanism where nucleophilic attack occurs at this specific carbon. d-nb.info This reaction is particularly efficient under acidic to neutral aqueous conditions. d-nb.info

ANRORC (Addition-Nucleophilic Ring-Opening-Ring-Closure) Rearrangements

Another significant nucleophilic reaction pathway for nitroimidazoles is the ANRORC mechanism. This multi-step process involves the initial A ddition of a N ucleophile to the aromatic ring, leading to R ing-O pening, followed by R ing-C losure to form a new heterocyclic system. d-nb.info

While cine-substitution is favored with thiol nucleophiles in aqueous media, 1,4-dinitroimidazoles can undergo ANRORC reactions with amine nucleophiles, such as lysine (B10760008), in organic solvents in the presence of a base. d-nb.info The reaction is initiated by the nucleophilic addition of the amine to the imidazole ring. This is followed by the cleavage of a carbon-nitrogen bond within the ring, leading to an open-chain intermediate. Subsequent intramolecular cyclization and rearrangement result in the formation of a new heterocyclic product. The exact nature of the final product depends on the specific reactants and reaction conditions. The interaction of nitroimidazoles with DNA is also an area of interest, where the efficiency of DNA strand breakage increases upon reduction of the nitroimidazole. nih.gov

The reactivity of nitroimidazoles in ANRORC reactions is influenced by the substituents present on the imidazole ring. The rate of reaction and the stability of the intermediates can be affected by the electronic and steric properties of these substituents. For instance, the presence of alkyl substituents on the aziridine (B145994) moiety of certain nitroimidazole analogues has been shown to decrease the rate of DNA strand break production. nih.gov This suggests that steric hindrance can play a significant role in modulating the reactivity of the molecule towards nucleophilic attack and subsequent rearrangement.

Denitration and Disproportionation Reactions in Acidic Media

In the presence of hot sulfuric acid, 1,4-dinitro-1H-imidazoles can undergo disproportionation reactions. arkat-usa.org This process involves the transformation of the starting dinitroimidazole into other nitro-substituted imidazole derivatives. While the specific outcomes for 2-methyl-1,4-dinitro-1H-imidazole are part of this general class of reactions, detailed studies focusing solely on its disproportionation are limited. The reaction is understood to proceed through a complex mechanism influenced by the strong acidic medium and elevated temperatures.

A key reaction of 1,4-dinitro-1H-imidazoles under certain acidic conditions is 1-denitration. arkat-usa.org This reaction leads to the formation of the corresponding 4-nitroimidazole derivative. For 1H-Imidazole, 2-methyl-1,4-dinitro-, this would result in the formation of 2-methyl-4-nitro-1H-imidazole.

Reactions with Specific Nucleophilic Reagents (e.g., Hydrazines, Amines)

The reactions of 1,4-dinitro-1H-imidazoles with nucleophiles such as hydrazines and amines are well-documented and proceed through various mechanisms, including ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) pathways. arkat-usa.orgresearchgate.net

The interaction of 1,4-dinitro-1H-imidazoles with primary amines, particularly aromatic amines (anilines), has been shown to follow an ANRORC mechanism. arkat-usa.orgresearchgate.net This pathway is initiated by the nucleophilic addition of the amine to the imidazole ring, followed by the opening of the imidazole ring and subsequent recyclization to form a new heterocyclic system. While the general mechanism is established for the class, specific studies detailing the products of the reaction of 1H-Imidazole, 2-methyl-1,4-dinitro- with various amines are an area of ongoing research.

Reactions with hydrazines are also a notable transformation for 1,4-dinitro-1H-imidazoles. arkat-usa.org These reactions are complex and can lead to a variety of products depending on the reaction conditions and the structure of the hydrazine. The reaction of 1,4-dinitro-1H-pyrazole, a related compound, with arylhydrazines has been studied in detail and is proposed to follow a similar ANRORC mechanism to that of 1,4-dinitro-1H-imidazoles with primary amines. researchgate.net This suggests that the reaction of 1H-Imidazole, 2-methyl-1,4-dinitro- with hydrazines likely involves a nucleophilic attack, ring opening, and subsequent ring closure.

The table below summarizes the key reactants and resulting compound classes from the reactions of 1H-Imidazole, 2-methyl-1,4-dinitro-.

ReactantReagent ClassResulting Compound Class
1H-Imidazole, 2-methyl-1,4-dinitro-Acidic Media (hot H₂SO₄)Disproportionation Products
1H-Imidazole, 2-methyl-1,4-dinitro-Acidic Conditions2-methyl-4-nitro-1H-imidazole
1H-Imidazole, 2-methyl-1,4-dinitro-Primary Amines (e.g., Anilines)ANRORC Products
1H-Imidazole, 2-methyl-1,4-dinitro-HydrazinesANRORC/Substituted Products

Advanced Spectroscopic and Structural Characterization of 1h Imidazole, 2 Methyl 1,4 Dinitro

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of 1H-Imidazole, 2-methyl-1,4-dinitro-. While specific experimental data for this compound is not widely available in published literature, a theoretical analysis of its molecular structure allows for the prediction of its NMR spectra.

In a typical ¹H NMR spectrum, it is anticipated that the compound would exhibit two distinct signals. The methyl group protons at the C2 position would likely produce a singlet in the upfield region, while the single proton on the imidazole (B134444) ring at the C5 position would appear as a singlet in the downfield region due to the electron-withdrawing effects of the adjacent nitro group.

The ¹³C NMR spectrum would be expected to show four signals, corresponding to the four carbon atoms in the molecule: the methyl carbon, and the three carbons of the imidazole ring (C2, C4, and C5). The chemical shifts of these carbons would be influenced by the nitrogen atoms and the electron-withdrawing nitro groups, providing key information about the electronic environment within the molecule.

Table 1: Predicted NMR Data for 1H-Imidazole, 2-methyl-1,4-dinitro-

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H~2.5Singlet-CH₃
¹H~8.0-8.5SingletC5-H
¹³C~15Quartet-CH₃
¹³C~145-150SingletC2
¹³C~130-135SingletC4
¹³C~120-125DoubletC5

Infrared (IR) Spectroscopy for Functional Group and Vibrational Analysis

Infrared (IR) spectroscopy provides valuable insights into the functional groups present in 1H-Imidazole, 2-methyl-1,4-dinitro- by measuring the vibrations of its bonds. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent features would be the strong absorption bands corresponding to the nitro groups (-NO₂). These typically appear as two distinct peaks: an asymmetric stretching vibration in the range of 1520-1560 cm⁻¹ and a symmetric stretching vibration between 1345-1385 cm⁻¹. The presence and positions of these bands would confirm the dinitro substitution.

Additional significant peaks would include the C-H stretching vibrations from the methyl group and the imidazole ring, typically observed around 2900-3100 cm⁻¹. The C=N and C-N stretching vibrations of the imidazole ring would also be present in the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation.

Table 2: Characteristic IR Absorption Bands for 1H-Imidazole, 2-methyl-1,4-dinitro-

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Asymmetric Stretching-NO₂1520-1560Strong
Symmetric Stretching-NO₂1345-1385Strong
C-H StretchingAromatic & Aliphatic2900-3100Medium
C=N StretchingImidazole Ring1450-1500Medium
C-N StretchingImidazole Ring1250-1350Medium

Mass Spectrometry (MS) in Compound Identification and Mechanistic Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of 1H-Imidazole, 2-methyl-1,4-dinitro-, which aids in its identification and in understanding its stability. The molecular ion peak ([M]⁺) in the mass spectrum would correspond to the molecular weight of the compound.

The fragmentation of 1H-Imidazole, 2-methyl-1,4-dinitro- under electron ionization would likely proceed through several pathways. A common fragmentation pattern for nitroaromatic compounds is the loss of the nitro group (-NO₂) or parts of it, such as NO or O. Therefore, significant fragment ions corresponding to the loss of one or both nitro groups would be expected. The cleavage of the imidazole ring itself could also occur, leading to smaller fragment ions. Analyzing these fragmentation patterns is crucial for confirming the structure of the molecule.

Table 3: Predicted Mass Spectrometry Fragmentation for 1H-Imidazole, 2-methyl-1,4-dinitro-

m/z ValuePossible Fragment
172[M]⁺ (Molecular Ion)
126[M - NO₂]⁺
110[M - NO₂ - O]⁺
96[M - 2NO₂]⁺
82[C₄H₄N₂]⁺ (Dinitro-methylimidazole ring cleavage)

X-ray Crystallography for Solid-State Structure Determination

Molecular Conformation and Planarity Analysis

An X-ray crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. A key aspect to investigate would be the planarity of the imidazole ring and the orientation of the two nitro groups relative to the ring. In similar nitroimidazole derivatives, the nitro group is often found to be nearly coplanar with the imidazole ring, which can influence the electronic properties and stability of the compound. chemsrc.com The conformation of the methyl group relative to the ring would also be determined.

Intermolecular Interactions and Crystal Packing Motifs

The study of the crystal packing would identify the intermolecular forces that govern the solid-state structure. These interactions can include hydrogen bonds (if any), dipole-dipole interactions, and van der Waals forces. The arrangement of molecules in the crystal lattice, or the crystal packing motif, is critical for understanding the density and sensitivity of this energetic material. For instance, the presence of strong intermolecular interactions can lead to a more densely packed and stable crystal structure.

Computational Chemistry and Theoretical Investigations of 1h Imidazole, 2 Methyl 1,4 Dinitro

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For polynitroimidazoles, which are recognized as high-energy materials due to their large enthalpies of formation from numerous C-N, C=N, and N-N bonds, DFT calculations are particularly insightful. researchgate.netaip.org

Studies on related dinitroimidazole compounds have utilized DFT with the B3LYP functional and a 6-311++G** basis set to determine structural parameters. researchgate.netaip.org These calculations are crucial for understanding the molecular geometry. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also determined using this level of theory. researchgate.netaip.org The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's reactivity and kinetic stability.

The distribution of electron density and the sites of chemical reactivity are often visualized by mapping the electron density isosurface with the molecular electrostatic potential (MEP). researchgate.netaip.org Furthermore, Natural Bond Orbital (NBO) analysis is employed to understand the stability of the molecule arising from hyperconjugative interactions and charge delocalization. researchgate.netaip.org For some imidazole (B134444) derivatives, NBO analysis helps in quantifying donor-acceptor interactions, which can be correlated with bond lengths. researchgate.net

In a study on 1-methyl-4,5-dinitro-1H-imidazole, the two nitro groups were found to be twisted with respect to the imidazole plane, with dihedral angles of 24.2 (3)° and 33.4 (4)°. researchgate.net The molecular packing in the crystal structure is stabilized by non-classical intermolecular C–H···O hydrogen bonds. researchgate.net

Quantum Chemical Calculations of Energetic Parameters (e.g., Bond Dissociation Energies)

Quantum chemical calculations are instrumental in determining the energetic parameters of molecules like 1H-Imidazole, 2-methyl-1,4-dinitro-. These parameters are key to understanding the stability and potential energy of the compound.

For the related compound 1-methyl-2,4,5-trinitroimidazole (B8335940) (MTNI), the B3LYP method with a 3-21G** basis set has been used to calculate the enthalpy of formation for reaction species through isodesmic reactions. nih.gov Such calculations are vital for assessing the thermodynamic feasibility of synthesis routes. nih.gov The bond dissociation energy (BDE) is a critical parameter for energetic materials, as it relates to the ease with which chemical bonds can be broken, a key step in decomposition and energy release. The BDE for a bond A-B is the standard-state enthalpy change at a specified temperature for the reaction AB → A + B. ucsb.edu

The energetic properties of nitropyrazoles, which are structurally similar to nitroimidazoles, have also been investigated. For instance, 4-nitropyrazole has a calculated detonation velocity of 6.68 km/s and a detonation pressure of 18.81 GPa. nih.gov While these are not direct calculations for 1H-Imidazole, 2-methyl-1,4-dinitro-, they provide a comparative basis for understanding the energetic potential of such nitro-substituted five-membered heterocycles.

Potential Energy Surface (PES) Exploration for Reaction Mechanisms

The exploration of the potential energy surface (PES) is fundamental to understanding the reaction mechanisms of chemical compounds. researchgate.net Navigating the PES allows for the identification of equilibrium geometries, transition states, and reaction pathways, providing detailed insights into the quantum states of a system during a chemical reaction. researchgate.net

For complex reactions, methods like the quasi-Newton searching (QST3) method can be used to calculate the PES for a reaction mechanism. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations are then often used to validate the calculated PES of a reaction pathway. researchgate.net Recent advancements in computational tools have enabled the automatic exploration of PES, which can discover novel reaction pathways without predefined knowledge. chemrxiv.org

In the context of nitroimidazole derivatives, PES exploration has been used to study their reactivity. For instance, a study on the reaction of substituted anilines with 2-methyl-1,4-dinitro-1H-imidazole involved mapping the reaction profile, which included identifying transition states and intermediates. rsc.org This type of analysis is crucial for understanding reaction kinetics and mechanisms, such as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism observed in some nitroimidazole derivatives. rsc.org

Molecular Dynamics Simulations for Material Design and Coformer Selection

Molecular dynamics (MD) simulations provide a powerful tool for understanding the behavior of materials at the atomic level and can be used for material design and the selection of coformers for cocrystals. While specific MD simulation studies on 1H-Imidazole, 2-methyl-1,4-dinitro- for coformer selection were not found, the principles are well-established.

MD simulations can be used to predict how molecules will pack in a crystal lattice and to assess the stability of different crystal forms. This is particularly important in the design of energetic materials, where crystal packing can significantly influence sensitivity and performance.

In the broader context of imidazole derivatives, computational methods are used to guide the selection of coformers for pharmaceutical cocrystals. semanticscholar.orgmdpi.com For example, 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide has been investigated as a coformer. semanticscholar.orgmdpi.com These studies often involve analyzing intermolecular interactions, such as hydrogen bonding and π–π stacking, which are critical for the formation of stable cocrystals. semanticscholar.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analyses for Reactivity and Stability

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that correlates the chemical structure of a compound with its biological activity or chemical reactivity. nih.gov This method is used to predict the properties of new compounds and to understand the structural features that are important for a particular activity.

QSAR studies have been applied to various imidazole derivatives to understand their reactivity and stability. For instance, a QSAR analysis of benzimidazole (B57391) derivatives against Pseudomonas aeruginosa used multiple linear regression to model the relationship between molecular descriptors and antibacterial activity. nih.gov

In the context of energetic materials, QSAR can be used to correlate structural parameters with properties like thermal stability and sensitivity. For thiazole (B1198619) derivatives, QSAR analysis has shown that parameters such as polarization, dipole moment, and lipophilicity can have a significant effect on their activity. researchgate.net Such analyses can guide the design of new energetic materials with desired properties.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation. researchgate.net

For 2-nitroimidazole-based radiopharmaceuticals, DFT calculations have been used to obtain conformational analysis, structural parameters, and vibrational IR and Raman properties. researchgate.netmdpi.com Time-dependent DFT (TD-DFT) is employed to gain insight into the excited states of the compounds and to predict UV-Vis spectra, including excitation energies, oscillator strengths, and wavelengths. researchgate.netresearchgate.net

Synthesis and Reactivity of Derivatives and Analogues of 1h Imidazole, 2 Methyl 1,4 Dinitro

Methylated Dinitroimidazole Analogues and Isomers

The methylation of dinitroimidazoles introduces structural isomers with distinct properties. Key examples include 1-methyl-2,4-dinitro-1H-imidazole and 1-methyl-4,5-dinitro-1H-imidazole.

The synthesis of 1-methyl-4,5-dinitro-1H-imidazole can be achieved through the nitration of N-methylimidazole. researchgate.netosi.lv An optimized one-step process using a specific nitrating mixture composition and ratio of reactants can yield highly pure product. researchgate.netosi.lv Another synthetic route involves the reaction of methyl sulfate (B86663) with 4,5-dinitroimidazole in DMF. energetic-materials.org.cn The nitration of 4-nitroimidazole (B12731) in a mixture of acetic anhydride (B1165640) and glacial acetic acid also yields 1,4-dinitroimidazole, which can then be methylated. researchgate.net

Similarly, 1-methyl-2,4-dinitro-1H-imidazole is synthesized through the N-nitration of 2-methyl-4-nitroimidazole under the same conditions used for its non-methylated counterpart. researchgate.net The thermal rearrangement of 1,4-dinitro- and 2-methyl-1,4-dinitroimidazoles in solution at elevated temperatures (100-140ºC) leads to the formation of C-nitro isomers and some denitration products. researchgate.net

The alkylation of 2-methyl-5-nitroimidazole (B138375) and 4-nitroimidazole is sensitive to the position of the nitro group and the reaction conditions. derpharmachemica.com For instance, alkylation in acetonitrile (B52724) with potassium carbonate as a base provides good yields of N-alkylated derivatives. derpharmachemica.com The steric effect of the nitro group in 2-methyl-5-nitroimidazole favors N-3 alkylation, whereas in 4-nitroimidazole, N-1 alkylation is preferred. derpharmachemica.com

Table 1: Synthesis and Properties of Methylated Dinitroimidazole Analogues

CompoundStarting MaterialReagents and ConditionsYieldMelting Point (°C)Reference
1-methyl-4,5-dinitro-1H-imidazoleN-methylimidazoleOptimized nitrating mixture79%75 researchgate.netosi.lv
1-methyl-4,5-dinitro-1H-imidazole4,5-dinitroimidazoleMethyl sulfate, DMF, 45-50°C, 4h62%77 energetic-materials.org.cn
1,4-dinitroimidazole4-nitroimidazoleAcetic anhydride, glacial acetic acid-- researchgate.net
1-methyl-2,4-dinitro-1H-imidazole2-methyl-4-nitroimidazoleN-nitration conditions-- researchgate.net
N-alkylated 4-nitroimidazole4-nitroimidazoleAlkyl halide, K2CO3, acetonitrile, 60°C66-85%- derpharmachemica.com
N-alkylated 2-methyl-5-nitroimidazole2-methyl-5-nitroimidazoleAlkyl halide, K2CO3, acetonitrile, 60°CGood- derpharmachemica.com

Polynitrated Imidazole (B134444) Derivatives with Varied Substitution Patterns

The synthesis of polynitrated imidazole derivatives extends beyond simple methylation, incorporating various substitution patterns to modulate their properties. For instance, 1-methyl-2,4,5-trinitroimidazole (B8335940) has been prepared from 1-methyl-2-nitroimidazole, 1-methyl-2,4-dinitroimidazole, or 1-methyl-2,5-dinitroimidazole. researchgate.net

The direct nitration of imidazole with acidic reagents can be challenging due to the ease of nitrogen protonation. arkat-usa.org However, methods like the Kyodai nitration, using nitrogen(IV) oxide and ozone in the presence of methanesulfonic acid, have been successful in producing polynitroimidazoles. arkat-usa.org The nitration of 4(5)-nitro-1H-imidazole in acetic anhydride-acetic acid mixtures is another effective strategy. arkat-usa.org

The introduction of other functional groups, such as chloro or isopropyl groups, further diversifies the range of polynitrated imidazoles. 1H-Imidazole, 2-chloro-1-methyl-4-nitro- is a key intermediate in the synthesis of various biologically active molecules. ontosight.ai Its synthesis typically involves multi-step reactions starting from simpler imidazole derivatives. ontosight.ai The synthesis of 2-isopropyl-1,4-dinitro-1H-imidazole has also been reported. arkat-usa.org

Synthesis of Chiral Imidazole Derivatives Incorporating Nitroimidazole Moieties

The incorporation of nitroimidazole moieties into chiral structures is a significant area of research, particularly for the development of new therapeutic agents. A concise, protection-group-free, and sequential route has been developed for the synthesis of the anti-tuberculosis drug Delamanid, which features a nitroimidazooxazole core. researchgate.net This synthesis relies on key chiral epoxide intermediates. researchgate.net

Another approach involves the synthesis of Misonidazole-based derivatives designed as dual-function anti-angiogenic and hypoxic cell radiosensitizers. nih.gov These compounds are synthesized using epichlorohydrin (B41342) as a chiral starting material, which connects a haloacetylcarbamoyl group, a 2-nitroimidazolyl moiety, and various alkyl or aryl groups. nih.gov

The synthesis of 2-deoxy-2-(4-nitroimidazol-1-yl)-D-alditols has been achieved through the reaction of unprotected 2-amino-2-deoxy-D-hexopyranoses with 1,4-dinitroimidazoles. nih.gov This reaction proceeds with retention of configuration at the C-2 position of the sugar ring. nih.gov Furthermore, new thiosemicarbazide (B42300) and hydrazone derivatives of imidazole have been synthesized and evaluated for their biological potential. mdpi.com For example, 1-methyl-4-nitroimidazole-2-carbohydrazide can be reacted with isothiocyanates or substituted benzaldehydes to produce these derivatives. mdpi.com

Functionalization Strategies for Nitroimidazole Scaffolds

The functionalization of the nitroimidazole scaffold is crucial for developing new drugs and materials. nih.govmdpi.comnih.gov The nitroimidazole ring system is a versatile starting point for synthesizing a wide array of analogues and regio-isomers. nih.govdntb.gov.ua

One strategy involves the nucleophilic substitution of groups on the imidazole ring. For example, 1-methyl-4,5-dinitroimidazole (B100128) can undergo amination with aqueous ammonia (B1221849) to yield 5-amino-1-methyl-4-nitroimidazole. researchgate.net Reaction with sodium azide (B81097) produces 5-azido-1-methyl-4-nitroimidazole. researchgate.net

Another functionalization approach is the construction of more complex molecules from simpler nitroimidazole building blocks. mdpi.com For instance, substituted 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols can be synthesized from 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole and various aromatic carbonyl derivatives using tetrakis(dimethylamino)ethylene (B1198057) (TDAE). mdpi.com A simple and direct synthesis of functionalized imidazoles has also been developed from α-nitro-epoxides and amidines. rsc.org

Comparative Reactivity Studies Among 1H-Imidazole, 2-methyl-1,4-dinitro- and its Analogues

Comparative reactivity studies provide valuable insights into the influence of substituents and their positions on the chemical behavior of dinitroimidazole derivatives. The reactivity of constitutional isomers can differ significantly. For example, theoretical studies on various isomers with a propane (B168953) backbone have shown that structural arrangements of atoms lead to differences in physical and chemical properties. scirp.org

In the context of nitroimidazoles, the position of the nitro group and other substituents affects the reactivity. The alkylation of 4-nitroimidazole and 2-methyl-5-nitroimidazole shows regioselectivity influenced by steric effects. derpharmachemica.com Theoretical studies on imidazole and nitroimidazole derivatives have also been conducted to understand their electronic structure and reactivity. nih.gov

The thermal rearrangement of 1,4-dinitro- and 2-methyl-1,4-dinitroimidazoles results in different product distributions, highlighting the role of the methyl group in directing the reaction pathway. researchgate.net Specifically, while both compounds rearrange to C-nitro isomers, 5(4)-methyl-1,4(5)-dinitroimidazole fails to yield identifiable products under the same conditions. researchgate.net

Non Clinical Applications of 1h Imidazole, 2 Methyl 1,4 Dinitro in Materials Science and Chemical Synthesis

Role in High-Energy Materials Development

Nitro- and polynitro-azoles are recognized as a significant class of energetic materials, often exhibiting high performance combined with reduced sensitivity to impact. researchgate.net Within this family, 1,4-dinitro-1H-imidazoles, including the 2-methyl derivative, are noted for their potential in creating new classes of high explosives. researchgate.net

As a Component in Energetic Cocrystals

A review of the available scientific literature does not currently provide specific examples or detailed studies on the use of 1H-Imidazole, 2-methyl-1,4-dinitro- as a component in energetic cocrystals. Research in this area has more frequently focused on other related imidazole (B134444) derivatives.

Exploration in Advanced Explosives and Propellants

The exploration of 1,4-dinitro-1H-imidazole and its derivatives, such as 1H-Imidazole, 2-methyl-1,4-dinitro-, is driven by the need for new high-energy-density materials. researchgate.net The presence of multiple nitro groups on the imidazole ring contributes to a high enthalpy of formation and a favorable oxygen balance, which are key characteristics for explosive and propellant performance. While detailed performance data for this specific compound is not widely published, its structural analogy to other well-studied energetic nitroimidazoles suggests its potential as a candidate for further investigation in advanced energetic formulations.

Intermediacy in the Synthesis of Complex Chemical Structures

1H-Imidazole, 2-methyl-1,4-dinitro- serves as a valuable intermediate in organic synthesis, primarily due to the reactivity conferred by the nitro groups, particularly the one attached to the ring nitrogen (N1). This N-nitro group can be displaced by various nucleophiles, making the compound a versatile precursor for a range of substituted nitroimidazoles and other heterocyclic systems.

Precursor for Other Heterocyclic Compounds

The compound is a key starting material for synthesizing different heterocyclic structures through ring transformation or substitution reactions. A notable reaction is the expansion of the imidazole ring; when 2-methyl-1,4-dinitroimidazole reacts with hydrazine, it undergoes a transformation to form a 1,2,4-triazine (B1199460) derivative. researchgate.netlookchem.com

Furthermore, it participates in Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) reactions. Theoretical and experimental studies have shown that 2-methyl-1,4-dinitro-1H-imidazole reacts with aniline (B41778) derivatives, where the initial nucleophilic attack occurs at the C5 position of the imidazole ring, leading to a complex rearrangement to form new heterocyclic products. researchgate.netresearchgate.net

Starting MaterialReagentResulting HeterocycleReaction Type
1H-Imidazole, 2-methyl-1,4-dinitro-Hydrazine1,2,4-Triazine derivativeRing Expansion researchgate.netlookchem.com
1H-Imidazole, 2-methyl-1,4-dinitro-Aniline derivativesSubstituted N-phenyl-4-nitroimidazolesANRORC researchgate.netresearchgate.net

Building Block for Functional Molecules in Chemical Synthesis

The reactivity of 1H-Imidazole, 2-methyl-1,4-dinitro- makes it an effective building block for introducing the 2-methyl-4-nitro-1-imidazolyl moiety into various molecular scaffolds. It readily reacts with a variety of nucleophiles, including amino acids and their esters, aminosulfonic acids, and aminophenols, to yield the corresponding 1-substituted-4-nitroimidazoles. researchgate.net

A specific documented application is its use in a multi-step synthesis to produce isotopically labeled compounds. For instance, 2-methyl-4(5)-nitroimidazole can be nitrated to form 2-methyl-1,4-dinitroimidazole, which is then treated with [¹⁵N]glycine. This reaction yields (2-methyl-4-nitro[¹⁵N₁]imidazol-1-yl)acetic acid, demonstrating its utility in creating specifically labeled functional molecules for further research. researchgate.net

Starting MaterialReagentProduct
1H-Imidazole, 2-methyl-1,4-dinitro-Glycine(2-methyl-4-nitro-1-imidazolyl)acetic acid researchgate.net
1H-Imidazole, 2-methyl-1,4-dinitro-[¹⁵N]Glycine(2-methyl-4-nitro[¹⁵N₁]imidazol-1-yl)acetic acid researchgate.net
1H-Imidazole, 2-methyl-1,4-dinitro-Aminocarboxylic acid estersCorresponding 1-substituted-4-nitroimidazoles researchgate.net
1H-Imidazole, 2-methyl-1,4-dinitro-Aminosulfonic acidsCorresponding 1-substituted-4-nitroimidazoles researchgate.net
1H-Imidazole, 2-methyl-1,4-dinitro-AminophenolCorresponding 1-substituted-4-nitroimidazoles researchgate.net

Use as a Chemical Tool in Biochemical Research (e.g., protein modification through nitration)

While the selective modification of proteins at tyrosine residues is an important and expanding area of biochemical research, a review of the scientific literature did not yield specific studies detailing the use of 1H-Imidazole, 2-methyl-1,4-dinitro- as a chemical tool for this purpose. researchgate.net

Environmental and Biochemical Transformation Mechanisms of 1h Imidazole, 2 Methyl 1,4 Dinitro

Degradation Pathways in Environmental Matrices (e.g., soil, water)

The degradation of nitroaromatic compounds in soil and water is a complex process influenced by various environmental factors. For compounds similar to 1H-Imidazole, 2-methyl-1,4-dinitro-, degradation is expected to occur through both biotic and abiotic pathways.

In soil, the persistence of such compounds is highly dependent on the soil's characteristics, including organic matter content, clay content, pH, and microbial activity. californiaagriculture.orgresearchgate.net For instance, the herbicide 2-methyl-4,6-dinitrophenol (DNOC) exhibited significant and spatially variable sorption in a sandy aquifer, primarily due to binding with clay minerals. nih.gov The degradation of DNOC in the aquifer was observed to be slow and subject to long lag phases, suggesting that the natural attenuation potential can vary significantly based on local conditions. nih.gov Similarly, the degradation of another dinitro compound, 2,4-dinitroanisole (B92663) (DNAN), a replacement for TNT in munitions, is influenced by soil properties, with transformation products like 2-amino-4-nitroanisole (2-ANAN) and 4-amino-2-nitroanisole (4-ANAN) being formed under flow conditions. nih.gov

The presence of other pesticides can also influence the degradation rate. For example, fungicides like tebuconazole (B1682727) and prothioconazole (B1679736) have been shown to inhibit the degradation of the herbicide iodosulfuron-methyl-sodium (B134614) in soil. nih.gov This suggests that the degradation of 1H-Imidazole, 2-methyl-1,4-dinitro- in a complex environmental matrix could be affected by co-contaminants.

In aqueous environments, the degradation of nitroaromatic compounds can be influenced by factors such as sunlight (photodegradation) and the presence of microorganisms. The half-life of these compounds can vary significantly depending on these conditions.

Compound Matrix Degradation Half-life Key Factors Influencing Degradation
2-methyl-4,6-dinitrophenol (DNOC)Sandy AquiferSlow, with long lag phasesSorption to clay minerals, pH
2,4-dinitroanisole (DNAN)SoilVariableSoil organic matter, clay content, microbial activity
Iodosulfuron-methyl-sodiumLoamy Sand SoilInhibited by fungicidesPresence of co-contaminants (tebuconazole, prothioconazole)

This table presents data for compounds analogous to 1H-Imidazole, 2-methyl-1,4-dinitro- to infer potential degradation behavior.

Photochemical and Chemical Degradation Mechanisms in Aquatic and Atmospheric Systems

Photochemical degradation is a significant pathway for the transformation of nitroaromatic compounds in aquatic and atmospheric systems. The absorption of light can lead to the excitation of the molecule, initiating a series of reactions that result in its breakdown.

In aquatic environments, the photodegradation of photosensitive compounds can be influenced by the presence of other substances. For example, amino acids like cysteine, tryptophan, and tyrosine have been shown to have protective effects on the photodegradation of the pharmaceutical naproxen (B1676952) through antioxidative and UV filtering mechanisms. mdpi.com This suggests that the photochemical fate of 1H-Imidazole, 2-methyl-1,4-dinitro- in natural waters could be affected by the dissolved organic matter and other constituents present.

In the atmosphere, nitroaromatic compounds are expected to be degraded by reacting with photochemically produced hydroxyl radicals. For 2-methylimidazole (B133640), the atmospheric half-life has been estimated to be around 4.1 hours, although it is not expected to undergo direct photolysis by sunlight. While this is for a related but different compound, it highlights a potential atmospheric degradation pathway.

The chemical degradation of nitroimidazoles can also occur through hydrolysis. For instance, the hydrolysis of tinidazole, a nitroimidazole derivative, has been studied under both alkaline and acidic conditions. sigmaaldrich.com The stability of 1H-Imidazole, 2-methyl-1,4-dinitro- to hydrolysis would depend on the specific pH conditions of the environmental matrix.

Degradation Mechanism System Influencing Factors Potential Transformation Products
Photochemical DegradationAquaticPresence of photosensitizers and quenchers (e.g., dissolved organic matter, amino acids)Smaller organic molecules, CO2
Photochemical DegradationAtmosphericReaction with hydroxyl radicalsOxidized products
Chemical Degradation (Hydrolysis)AquaticpHHydrolyzed imidazole (B134444) ring products

This table outlines potential degradation mechanisms for 1H-Imidazole, 2-methyl-1,4-dinitro- based on the behavior of related compounds.

Biotransformation Processes (e.g., interactions with specific biomolecules, excluding biological efficacy)

The biotransformation of nitroimidazoles is a key process in their metabolism and environmental fate. A crucial step in the biotransformation of these compounds is the reduction of the nitro group. ontosight.ainih.gov This reduction is often catalyzed by nitroreductase enzymes found in various organisms, including bacteria and mammals. ontosight.ai

The reduction of the nitro group can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives. These intermediates can then interact with biomolecules. For example, 1,4-dinitroimidazoles have been reported to react specifically with cysteine residues in proteins under acidic to neutral aqueous conditions through a cine-substitution mechanism. nih.govd-nb.info Under basic conditions in organic solvents, they can also react with lysine (B10760008) residues. nih.govd-nb.info

The metabolism of metronidazole, a well-studied nitroimidazole, involves side-chain oxidation and glucuronide conjugation in the liver, leading to the formation of metabolites such as 1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole (B135297) and 2-methyl-5-nitroimidazole-1-yl-acetic acid. nih.gov While the specific biotransformation pathways for 1H-Imidazole, 2-methyl-1,4-dinitro- are unknown, it is plausible that similar enzymatic processes involving nitroreduction and subsequent conjugation reactions would play a significant role in its breakdown within biological systems.

The biotransformation of 2,4-dinitroanisole (DNAN) by Nocardioides sp. strain JS1661 involves the hydrolytic removal of the methyl group to yield 2,4-dinitrophenol (B41442) (2,4-DNP), which is then further degraded. nih.gov This highlights a potential initial biotransformation step for methylated nitroaromatic compounds.

Biotransformation Process Key Enzymes/Mechanisms Potential Metabolites/Products Interacting Biomolecules
NitroreductionNitroreductasesNitroso and hydroxylamine intermediates-
ConjugationGlucuronosyltransferasesGlucuronide conjugates-
Reaction with Amino Acidscine-substitution, ring-opening & ring-closingCysteine and lysine adductsCysteine, Lysine
Hydrolytic DemethylationHydrolases2,4-dinitrophenol (from DNAN)-

This table summarizes potential biotransformation processes for 1H-Imidazole, 2-methyl-1,4-dinitro- based on data from analogous compounds.

Adsorption and Mobility in Environmental Systems

The adsorption and mobility of a chemical in the environment determine its distribution and potential for leaching into groundwater. For compounds like 1H-Imidazole, 2-methyl-1,4-dinitro-, soil properties are expected to be the primary factors controlling their movement.

The adsorption of pesticides to soil is strongly influenced by the soil's organic carbon content and clay content. californiaagriculture.orgresearchgate.net For example, studies on the herbicide 2-methyl-4,6-dinitrophenol (DNOC) have shown significant and spatially variable sorption in a sandy aquifer, with stronger sorption observed at lower pH and in the presence of clay minerals. nih.gov Similarly, the adsorption of 2,4-dinitroanisole (DNAN) in soil is positively correlated with the amount of organic carbon and the cation exchange capacity of the soil. nih.gov

The mobility of a compound is inversely related to its adsorption. Therefore, in soils with low organic matter and clay content, 1H-Imidazole, 2-methyl-1,4-dinitro- would be expected to be more mobile and have a higher potential to leach into groundwater. Conversely, in soils rich in organic matter and clay, it would likely be more strongly adsorbed and less mobile.

The mobility of atrazine, another herbicide, was found to be influenced by soil pH, with mobility decreasing as the pH decreased. californiaagriculture.org This indicates that the ionization state of the molecule, which is pH-dependent, can play a crucial role in its interaction with soil particles. Given that imidazoles can be protonated, the pH of the soil and water could significantly affect the adsorption and mobility of 1H-Imidazole, 2-methyl-1,4-dinitro-.

Soil Property Effect on Adsorption Effect on Mobility
Organic Carbon ContentPositive correlation (higher content leads to higher adsorption)Negative correlation (higher content leads to lower mobility)
Clay ContentPositive correlation (higher content leads to higher adsorption)Negative correlation (higher content leads to lower mobility)
pHCan influence adsorption depending on the pKa of the compound (lower pH can increase adsorption for some compounds)Can influence mobility (lower mobility at pH values that favor adsorption)

This table illustrates the expected influence of soil properties on the adsorption and mobility of 1H-Imidazole, 2-methyl-1,4-dinitro- based on general principles and data from related compounds.

Future Research Directions in 1h Imidazole, 2 Methyl 1,4 Dinitro Chemistry

Development of Novel and Sustainable Synthetic Methodologies

One promising direction is the adoption of solid acid catalysts or milder nitrating agents to minimize the use of strong acids. The development of continuous flow reactors could also offer better control over reaction parameters, leading to higher yields and purity while reducing the risk associated with handling potentially explosive intermediates. arkat-usa.org Inspired by advancements in the synthesis of other heterocyclic compounds, the use of nanoparticle catalysis, such as ZnO nanoparticles, could provide eco-friendly alternatives to traditional methods. mdpi.com The overarching goal is to develop synthetic protocols that are not only high-yielding but also align with the principles of green chemistry, minimizing waste and energy consumption. researchgate.net

Deeper Elucidation of Complex Reaction Mechanisms and Regioselectivity

A thorough understanding of the reaction mechanisms governing the synthesis and transformation of 1H-Imidazole, 2-methyl-1,4-dinitro- is crucial for controlling reaction outcomes and designing new synthetic pathways. This compound and its parent, 1,4-dinitroimidazole, are known to undergo complex reactions, including nucleophilic cine-substitution and ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanisms. arkat-usa.orgresearchgate.net

Future mechanistic studies should aim to provide a more detailed picture of these transformations. For instance, in reactions with nucleophiles like anilines, computational studies have suggested a mechanism involving a nucleophilic attack on the imidazole (B134444) ring, followed by ring cleavage and subsequent cyclization. researchgate.net Further experimental and computational work is needed to fully map out the potential energy surfaces for these reactions and identify the key intermediates and transition states.

A significant challenge and area for future research is understanding and controlling regioselectivity. In reactions involving substituted dinitroimidazoles or related dinitropyrazoles, the position of nucleophilic attack can be influenced by both electronic and steric factors, leading to different regioisomers. researchgate.netnih.govderpharmachemica.com A deeper insight into the factors that dictate the regiochemical outcome of these reactions will be invaluable for the selective synthesis of desired products. The distinct reactivity of 1,4-dinitroimidazoles with different nucleophiles, such as the cine-substitution with cysteines and a ring-opening/ring-closing mechanism with lysines, highlights the complexity and the need for further investigation into these selective processes. researchgate.netnih.gov

Advanced Computational Modeling for Property Prediction and Rational Design

Computational chemistry is a powerful tool for investigating the properties and reactivity of energetic and functional molecules like 1H-Imidazole, 2-methyl-1,4-dinitro-. Future research will increasingly rely on advanced computational modeling to predict key characteristics and to guide the rational design of new derivatives with tailored properties. nih.govrsc.org

Methods such as Density Functional Theory (DFT) can be employed to calculate electronic structures, vibrational frequencies, and thermodynamic properties, providing insights that are complementary to experimental data. mdpi.com For instance, computational studies have been used to explore the potential energy surfaces of reactions involving dinitroimidazoles, helping to elucidate complex reaction mechanisms. researchgate.net

Future computational work could focus on:

Property Prediction: Accurately predicting properties such as density, heat of formation, and detonation performance for novel energetic materials based on the 2-methyl-1,4-dinitro-1H-imidazole scaffold.

Rational Design: In silico screening of new derivatives with enhanced stability, performance, or specific functionalities for materials science or bioconjugation applications.

Mechanistic Insights: Modeling transition states and reaction pathways to gain a more profound understanding of reactivity and regioselectivity. researchgate.net

Advanced Modeling Techniques: Utilizing sophisticated methods like multipole refinement of high-resolution X-ray diffraction data to obtain a more accurate description of the electron density distribution and intermolecular interactions in the solid state. researchgate.net

Interactive Table: Predicted Physicochemical Properties of Related Dinitroimidazoles
Property 1-Methyl-2,4-dinitro-1H-imidazole Predicted Value Unit
Polarizability Predicted 14.5 ų
Henry's Law Predicted 7.41e-7
Boiling Point Predicted 329 °C
Flash Point Predicted 199 °C
Melting Point Predicted 124 °C
Density Predicted 1.68 g/cm³
Vapor Pressure Predicted 4.37e-5 mmHg

Data is for a related isomer and is based on predictive models.

Exploration of New Non-Clinical Applications in Materials Science and Chemical Tool Development

While initially investigated for their energetic properties, dinitroimidazoles have shown significant promise in other areas, particularly as versatile chemical tools in bioconjugation chemistry. arkat-usa.org A major direction for future research is the expansion of these non-clinical applications.

1,4-Dinitroimidazoles have been demonstrated to be highly efficient bifunctional reagents for the chemical modification of proteins and the macrocyclization of peptides. nih.govnih.gov They react specifically with cysteine residues under a wide pH range through a cine-substitution mechanism and can also react with lysine (B10760008) residues under different conditions. researchgate.netnih.govresearchgate.net This dual reactivity makes them powerful tools for creating complex biomolecular architectures.

Future research in this area could explore:

Novel Bioconjugation Strategies: Designing new dinitroimidazole-based linkers for site-specific protein modification, such as the attachment of fluorophores, PEG chains, or bioactive peptides. researchgate.netacs.org

Development of Chemical Probes: Creating activity-based probes to study enzyme mechanisms, particularly those involving cysteine residues. nih.gov

Advanced Materials: Investigating the incorporation of dinitroimidazole moieties into polymers or other materials to impart specific functionalities. The development of new metal-free primary explosives is also an ongoing area of interest in materials science. researchgate.netmdpi.com

Interactive Table: Applications of Dinitroimidazoles as Chemical Tools
Application Reactivity Mechanism Target Residue(s) Reference
Protein Functionalization cine-substitution Cysteine nih.gov, researchgate.net
Peptide Macrocyclization cine-substitution / Ring-opening & closing Cysteine, Lysine nih.gov, nih.gov
Heterobifunctional Cross-Linking Orthogonal reaction Cysteine and Lysine acs.org

Investigation of Environmental Fate and Potential Remediation Strategies

As with any chemical compound, a thorough understanding of the environmental fate of 1H-Imidazole, 2-methyl-1,4-dinitro- is essential, particularly if it is to be produced and used on a larger scale. There is currently limited specific data on the environmental behavior of this compound. For the related compound 2-methyl-4-nitro-1H-imidazole, it is suggested that biodegradation is possible, but more comprehensive studies are needed.

Future research should address the following aspects:

Environmental Fate: Investigating the persistence, mobility, and potential for bioaccumulation of 2-methyl-1,4-dinitro-1H-imidazole in soil and water systems. Key processes to study include hydrolysis, photodecomposition, and sorption to soil particles. juniperpublishers.com

Biodegradation Pathways: Identifying microorganisms capable of degrading dinitroimidazoles and elucidating the metabolic pathways involved. Research on other nitroaromatic compounds has shown that both aerobic and anaerobic degradation by bacteria and fungi are possible. cswab.orgresearchgate.net

Remediation Technologies: Developing effective strategies for the remediation of sites contaminated with dinitroimidazole compounds. This could include bioremediation approaches, such as mycoremediation using fungi like Caldariomyces fumago which has shown promise in degrading other halogenated nitroaromatic compounds, or chemical remediation methods. mdpi.comepa.gov Ecotoxicity assessments will be crucial to ensure that any degradation products are less harmful than the parent compound. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 2-methyl-1,4-dinitro-1H-imidazole in laboratory settings?

Methodological Answer: Synthesis typically involves nitration of 2-methyl-1H-imidazole under controlled conditions. A two-step approach is recommended:

  • Step 1: Protect reactive sites on the imidazole ring using acetic anhydride to prevent over-nitration.
  • Step 2: Introduce nitro groups using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol yields >90% purity. Monitor reaction progress using thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are most effective for characterizing 2-methyl-1,4-dinitro-1H-imidazole?

Methodological Answer: A multi-technique approach ensures accurate structural confirmation:

  • ¹H/¹³C NMR: Assign peaks based on substituent effects; nitro groups deshield adjacent protons (e.g., δ 8.5–9.0 ppm for aromatic protons).
  • IR Spectroscopy: Identify nitro stretches (asymmetric/symmetric NO₂ vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹).
  • X-ray Crystallography: Resolve spatial arrangements of nitro groups and imidazole ring. For example, dihedral angles between nitro groups and the ring plane (24–33°) indicate steric hindrance .
  • Mass Spectrometry: Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ groups).

Q. How to assess purity and identify impurities in synthesized 2-methyl-1,4-dinitro-1H-imidazole?

Methodological Answer: Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Compare retention times against certified reference standards (e.g., EP impurities guidelines for nitroimidazoles). For trace impurities (<0.1%), employ LC-MS/MS to identify structural analogs, such as under-nitrated byproducts .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of 2-methyl-1,4-dinitro-1H-imidazole?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can:

  • Model electronic properties : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. Nitro groups lower LUMO, enhancing electrophilicity.
  • Simulate reaction pathways : Study nitro group reduction mechanisms (e.g., catalytic hydrogenation) to identify intermediates.
  • Predict thermal stability : Calculate bond dissociation energies (BDEs) for nitro groups to assess decomposition thresholds. Pair with molecular dynamics simulations to model bulk behavior under stress .

Q. What strategies resolve contradictions in thermal stability data for nitro-substituted imidazoles?

Methodological Answer: Contradictions often arise from differing experimental conditions. Address this via:

  • Controlled stability studies : Use thermogravimetric analysis (TGA) at varying heating rates (2–10°C/min) under inert atmospheres.
  • Structural correlation : Relate stability to crystal packing (e.g., C–H⋯O hydrogen bonds in nitroimidazoles reduce decomposition rates ).
  • Cross-validation : Compare differential scanning calorimetry (DSC) data with computational predictions of BDEs .

Q. What experimental design principles minimize byproduct formation during nitration of 2-methyl-1H-imidazole?

Methodological Answer: Apply factorial design (e.g., 2³ full factorial) to optimize:

  • Variables : Temperature (−5°C to +10°C), nitric acid concentration (70–90%), and reaction time (2–6 hours).
  • Response surface methodology (RSM) : Identify interactions between variables. For example, lower temperatures reduce dinitro-byproducts but prolong reaction time.
  • Validation : Confirm optimal conditions (e.g., 0°C, 85% HNO₃, 4 hours) via triplicate runs and ANOVA analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.